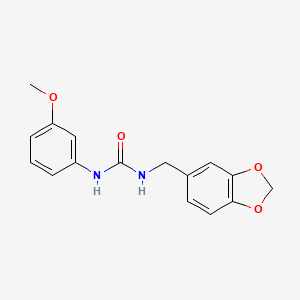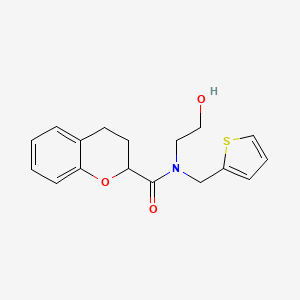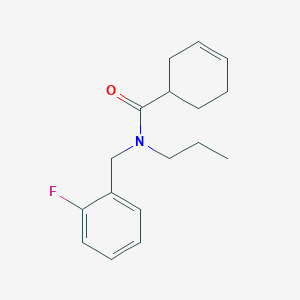![molecular formula C17H12BrNO2 B5320735 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol, also known as BHQ, is a chemical compound that has been widely studied for its various biochemical and physiological effects. BHQ is a quinoline-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol is not fully understood. However, studies have suggested that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a critical role in regulating insulin signaling and glucose metabolism. Inhibition of PTP1B by this compound may lead to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol is its fluorescent properties, which make it an excellent probe for imaging cellular structures and processes. This compound is also relatively easy to synthesize using the Suzuki-Miyaura coupling reaction. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol. One area of research is the development of new synthesis methods for this compound that improve its solubility and reduce the use of toxic reagents. Another area of research is the development of this compound-based probes for imaging specific cellular structures and processes. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases warrants further investigation.
合成法
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing this compound. This method involves the reaction of 2-bromo-5-hydroxybenzaldehyde with vinylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then coupled with 8-hydroxyquinoline using the same reaction conditions.
科学的研究の応用
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol has been extensively studied for its various scientific research applications. One of the primary applications of this compound is in the field of fluorescence microscopy. This compound has been used as a fluorescent probe to detect and visualize cellular structures and processes. This compound has also been used as a chemosensor for detecting metal ions, such as copper and iron, in biological samples.
特性
IUPAC Name |
2-[(E)-2-(2-bromo-5-hydroxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-15-9-8-14(20)10-12(15)5-7-13-6-4-11-2-1-3-16(21)17(11)19-13/h1-10,20-21H/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMCDYBWOPNOA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC(=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC(=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)
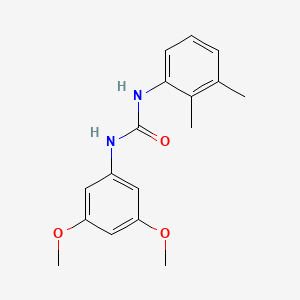
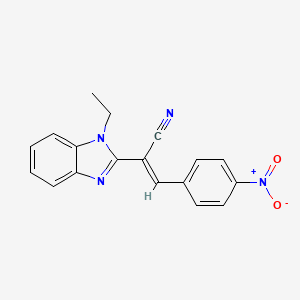
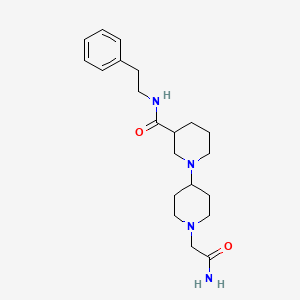
hydrazone](/img/structure/B5320695.png)

![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5320707.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)
